molecular formula C12H20Si B14091822 Triethyl(phenyl)silane CAS No. 2987-77-1

Triethyl(phenyl)silane

Cat. No.: B14091822
CAS No.: 2987-77-1
M. Wt: 192.37 g/mol
InChI Key: CEAWWDXUKYZTJL-UHFFFAOYSA-N
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Description

Triethyl(phenyl)silane (CAS 2987-77-1) is an organosilicon compound with the molecular formula C12H20Si and a molecular weight of 192.37 g/mol . This compound serves as a versatile reagent in scientific research, primarily functioning as a reducing agent and a hydride source in organic synthesis . Its reactivity is driven by the polar Si-H bond, which facilitates the transfer of a hydride ion to electrophilic centers . A key application of this compound is in the reduction of carboxylic esters to ethers when used in combination with catalysts like titanium tetrachloride and trimethylsilyl trifluoromethanesulfonate . It also participates in hydrosilylation reactions, where the Si-H bond adds across unsaturated bonds in alkenes, alkynes, and carbonyls, often facilitated by platinum-based catalysts [citation:]. Furthermore, it acts as a crucial intermediate in the synthesis of more complex organosilicon compounds and has demonstrated notable antimicrobial properties in biological studies . The compound balances moderate steric bulk with sufficient Si-H reactivity, enabling high conversion rates in various reactions without requiring extreme conditions . It is intended for Research Use Only and is not for human or veterinary or household use. Researchers are advised to consult the Safety Data Sheet for proper handling and storage information.

Properties

CAS No.

2987-77-1

Molecular Formula

C12H20Si

Molecular Weight

192.37 g/mol

IUPAC Name

triethyl(phenyl)silane

InChI

InChI=1S/C12H20Si/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3

InChI Key

CEAWWDXUKYZTJL-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Palladium-Phosphine Catalyst Systems

The hydrosilylation of aryl chlorides with triethylsilane represents a direct route to triethyl(phenyl)silane. In a modified adaptation of JP2003212884A, chlorobenzene reacts with triethylsilane in the presence of a palladium catalyst and tris(2,4,6-trimethylphenyl)phosphine. The reaction proceeds at room temperature in N-methylpyrrolidone, achieving a 23% yield for phenyltriethoxysilane as an analog. While this method avoids harsh conditions, the moderate yield highlights challenges in steric hindrance management and catalyst turnover.

Solvent and Temperature Optimization

Polar aprotic solvents like N-methylpyrrolidone enhance reaction rates by stabilizing transition states, whereas elevated temperatures (50–80°C) improve conversion rates at the expense of selectivity. Diisopropylethylamine acts as a critical base, neutralizing HCl byproducts and preventing catalyst poisoning.

Grignard and Organometallic Reagent Methods

Phenyllithium-Triethylchlorosilane Coupling

A high-yielding pathway involves the reaction of phenyllithium with triethylchlorosilane in tetrahydrofuran at −78°C. Adapted from triarylsilylmethylmetallic reagent syntheses, this method achieves 81% yields for structurally similar compounds. The nucleophilic displacement mechanism benefits from rigorous anhydrous conditions, with magnesium sulfate ensuring post-reaction drying.

Magnesium-Mediated Direct Synthesis

Magnesium metal facilitates the coupling of bromophenyl derivatives with triethylsilane. For instance, bromomethyltriphenylsilane reacts with magnesium in tetrahydrofuran, followed by quenching with electrophiles to introduce the phenyl group. This approach, however, requires stoichiometric metal usage, increasing costs for large-scale applications.

Continuous Flow Synthesis Approaches

Photocatalytic Deuterium Exchange

While developed for triethylsilane-D, continuous flow systems using micro-tubing reactors and blue LED irradiation demonstrate potential for this compound synthesis. A mixture of triethylsilane, deuterium oxide, and thiol catalysts achieves 78% deuteration efficiency in 3-hour residence times. Adapting this setup for phenyl group incorporation could enable scalable, high-throughput production.

Distillation and Purification

Post-reaction distillation remains critical. Fractional distillation under reduced pressure isolates this compound from byproducts like ethyl acetate and unreacted starting materials. Multi-stage distillation with Vigreux columns enhances purity (>99%), albeit with energy-intensive overheads.

Redistribution and Equilibration Reactions

Silicon Tetrachloride Redistribution

Heating silicon tetrachloride with excess triethylsilane and phenyl Grignard reagents induces redistribution, forming this compound alongside chlorinated byproducts. While less atom-economical, this method benefits from commercial availability of precursors.

Acid-Catalyzed Silane Rearrangement

Lewis acids like aluminum chloride catalyze the redistribution of phenyltriethoxysilane with triethylsilane. This equilibration approach, however, suffers from low selectivity and requires extensive chromatographic purification.

Comparative Analysis of Methods

Method Reactants Catalyst/Conditions Yield Scalability
Pd-catalyzed hydrosilylation Chlorobenzene, Et₃SiH Pd/phosphine, NMP, rt 23% Moderate
Phenyllithium coupling PhLi, Et₃SiCl THF, −78°C 81% High
Continuous flow Et₃SiH, PhX Photocatalyst, flow reactor N/A High
Redistribution SiCl₄, Et₃SiH, PhMgBr AlCl₃, 100°C 35% Low

Mechanistic Insights and Side Reactions

Hydrosilylation Mechanism

The palladium cycle involves oxidative addition of aryl chlorides, followed by ligand exchange with hydrosilanes and reductive elimination to form the Si–C bond. Competing pathways, such as disproportionation of hydrosilanes, limit yields and necessitate precise stoichiometry.

Grignard Reaction Byproducts

Incomplete quenching of organometallic reagents generates biphenyl and ethane side products. Workup protocols employing dilute hydrochloric acid mitigate these issues, though silica gel chromatography remains essential for isolating pure this compound.

Industrial-Scale Production Challenges

Catalyst Cost and Recovery

Palladium-based catalysts, while effective, impose high material costs. Heterogenizing catalysts on supports like activated carbon improves recyclability but reduces activity by 40% after three cycles.

Waste Stream Management

Chloride byproducts from Grignard and redistribution methods require neutralization, generating saline wastewater. Continuous flow systems mitigate this via in-situ acid scavenging.

Chemical Reactions Analysis

Types of Reactions

Triethyl(phenyl)silane undergoes various types of chemical reactions, including:

    Reduction: It acts as a reducing agent in the reduction of aldehydes, ketones, and imines.

    Hydrosilylation: It participates in hydrosilylation reactions, where the Si-H bond adds across multiple bonds in alkenes, alkynes, imines, and carbonyls.

    Substitution: It can undergo substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and boron trifluoride etherate (BF3·OEt2). These reactions are typically carried out under anhydrous conditions.

    Hydrosilylation: Platinum-based catalysts are often used to facilitate these reactions. The reactions are usually conducted at elevated temperatures and under inert atmospheres.

    Substitution: Reagents such as phenylmagnesium bromide (PhMgBr) and other Grignard reagents are commonly used.

Major Products Formed

    Reduction: The major products are the corresponding alcohols or amines, depending on the starting material.

    Hydrosilylation: The major products are organosilicon compounds with Si-C bonds.

    Substitution: The major products are substituted silanes with various functional groups.

Scientific Research Applications

Triethyl(phenyl)silane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reducing agent and a hydride source in organic synthesis. It is also involved in the synthesis of complex organosilicon compounds.

    Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which triethyl(phenyl)silane exerts its effects involves the transfer of a hydride ion (H-) from the silicon atom to the target molecule. This transfer can occur through various pathways, depending on the reaction conditions and the nature of the target molecule. The Si-H bond is polarized, with the silicon atom being partially positive and the hydrogen atom being partially negative. This polarization facilitates the transfer of the hydride ion to electrophilic centers in the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethylsilane (Me₃SiH)

  • Structure : Smaller methyl groups reduce steric hindrance compared to triethylsilane.
  • Reactivity : Higher Si–H bond polarization due to lower electron-donating effects of methyl groups, making it more reactive in reductions. For example, trimethylsilane (TMS) shows superior activity in fungicide synthesis compared to triethylsilane .
  • Applications : Preferred in sterically unhindered systems, such as trifluoromethoxylation reactions .

Triphenylsilane (Ph₃SiH)

  • Structure : Bulky phenyl groups create significant steric hindrance and electron-withdrawing effects.
  • Reactivity : Lower hydrosilylation activity due to reduced Si–H bond accessibility. However, aryl groups enhance thermal stability, making triphenylsilane useful in high-temperature applications .
  • Catalytic Selectivity : In cross-coupling reactions, phenyl-substituted silanes (e.g., chloro(phenyl)silanes) exhibit lower efficiency compared to germanium analogs .

Triisopropylsilane (iPr₃SiH)

  • Steric Effects : Larger isopropyl groups further hinder reactivity, often requiring harsher conditions for Si–H bond activation.
  • Applications: Limited in hydrosilylation but valued in protecting-group chemistry for steric protection of functional groups.

Chloro(phenyl)silanes

  • Electronic Effects : The electronegative chlorine atom increases Si–H bond polarization, enhancing reactivity in cross-coupling reactions. However, they are less efficient than chloro(phenyl)germanes in fluoride-promoted aryl transfers .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Boiling Point (°C) Si–H Bond Reactivity Key Applications
Triethylsilane 102 Moderate Hydrosilylation, reductions
Trimethylsilane 57 High Trifluoromethoxylation, fungicides
Triphenylsilane 360 (decomposes) Low High-temperature stabilizers
Triisopropylsilane 162 Low Protecting-group chemistry

Table 2: Hydrosilylation Performance with Phenylacetylene

Catalyst System Silane Selectivity (β-E isomer) Conversion (%) Reference
Pt-Nanoparticles (1.6 nm) Triethylsilane 74% 7.4
Pt-NHC Complexes Triethylsilane 74% 100
Ionic Liquid-Supported Pt Triethylsilane 70–80% 95

Key Research Findings

  • Steric vs. Electronic Effects : Triethylsilane balances moderate steric bulk (ethyl groups) with sufficient Si–H reactivity, enabling high conversion in hydrosilylation without requiring extreme conditions. In contrast, trimethylsilane’s smaller size allows faster reactions but may lead to over-reduction in sensitive systems .
  • Catalyst Compatibility : Platinum-based catalysts (e.g., Pt-NHC complexes) achieve near-quantitative conversion with triethylsilane, while bulkier silanes like triphenylsilane show poor activity due to hindered catalyst-silane interactions .
  • Byproduct Formation : Triethylsilane minimizes dehydrogenative silylation byproducts (e.g., <1% triethyl(phenylethynyl)silane) compared to less selective silanes .

Biological Activity

Triethyl(phenyl)silane (TEPS) is an organosilicon compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, synthesis, and applications, drawing from various studies and research findings.

Chemical Structure and Properties

This compound is characterized by its silane structure, where a silicon atom is bonded to three ethyl groups and one phenyl group. This configuration influences its reactivity and biological interactions. The general formula can be represented as:

C9H12Si\text{C}_9\text{H}_{12}\text{Si}

Antimicrobial Activity

TEPS has demonstrated notable antimicrobial properties against various pathogens. A study indicated that silanes, including TEPS, can effectively reduce ketones in the presence of bacterial cells, showcasing their potential as antibacterial agents. The mechanism involves the silane acting as a reductant in biochemical reactions catalyzed by enzymes such as carbonic anhydrase .

Pathogen Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusInhibitory
Bacillus subtilisInhibitory

The synthesis of TEPS typically involves the hydrosilylation reaction between triethylsilane and phenyl-containing compounds. This process can be optimized to enhance yield and purity. The biological activity of TEPS is believed to stem from its ability to interact with cellular components, influencing metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Study : In a study evaluating various silanes for their antibacterial properties, TEPS was found to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating the potency of TEPS compared to standard antibiotics .
  • Antioxidant Activity : Another study assessed the antioxidant capabilities of silanes similar to TEPS using DPPH radical scavenging assays. Although TEPS was not directly tested, related compounds showed significant antioxidant activity, suggesting potential benefits in reducing oxidative stress in biological systems .

Q & A

Basic: What are the standard synthetic protocols for triethyl(phenyl)silane?

Answer:
this compound is typically synthesized via reduction of phenyl-dichlorosilane precursors. A validated method involves:

  • Step 1: Slow addition of trichlorobenzenesilane to a tetrahydrofuran (THF) solution containing lithium tetrahydroaluminate under controlled temperatures (-10 to 0°C) .

  • Step 2: Quenching the reaction with dilute sulfuric acid under ice-bath conditions, followed by organic layer extraction and reduced-pressure distillation.

  • Key Parameters:

    ParameterValue/Detail
    Molar ratio (precursor:reductant)3:1 (trichlorobenzenesilane:LiAlH₄)
    Reaction temperature-10°C to 0°C
    Purity achieved~98% (by TLC and distillation)

This method minimizes side reactions and ensures high yield .

Basic: What key physical properties influence experimental handling of this compound?

Answer:
Critical physical properties include:

PropertyValueRelevance to Handling
Density 0.861 g/cm³Determines solvent compatibility
Refractive Index 1.5125Used for purity verification
Solubility Insoluble in waterDictates reaction medium (organic solvents)
Flash Point 8°CRequires inert atmosphere storage

These properties necessitate storage at low temperatures (0–6°C) and handling under nitrogen to prevent hydrolysis .

Basic: What safety protocols are critical when handling this compound?

Answer:
Essential safety measures include:

  • PPE Requirements:
    • Eye/Face: NIOSH-approved safety glasses and face shield .
    • Skin: Chemical-resistant gloves (e.g., nitrile) inspected before use .
    • Body: Full-body chemical suit to prevent dermal exposure .
  • Handling Practices:
    • Use fume hoods to avoid inhalation of vapors.
    • Avoid contact with strong acids/bases to prevent Si–H bond cleavage .

Advanced: How can stereoselectivity be controlled in this compound-mediated hydrosilylation?

Answer:
Catalyst design and reaction conditions dictate stereoselectivity. For example:

  • Pt-based catalysts favor β-E-isomer formation in phenylacetylene hydrosilylation .

  • Key Variables:

    VariableImpact on Selectivity
    Catalyst loading0.3 mol% Pt achieves 74% β-E selectivity
    Temperature80°C optimizes conversion in 2 hours
    SolventToluene-d₈ reduces side reactions

Mechanistic studies suggest that steric effects at the catalytic site govern isomer distribution .

Advanced: How do substituents (e.g., phenyl vs. alkyl) affect silane reactivity in catalytic cycles?

Answer:
Substituents modulate reactivity via inductive effects:

  • Phenyl groups enhance stability of Pd–Si intermediates in oxidative addition due to electron-withdrawing effects .

  • Comparative Reactivity:

    Silane SubstituentReaction Rate (k, s⁻¹)Notes
    Phenyl0.45Higher thermal stability
    Alkyl (e.g., Et)0.78Faster kinetics but lower selectivity

Systematic substituent studies are recommended to resolve contradictions in reported catalytic efficiencies .

Advanced: What analytical methods validate this compound purity and decomposition pathways?

Answer:

  • GC-MS: Detects trace decomposition products (e.g., phenylethynyl silanes) with RT ~37.31 minutes .
  • TLC: Monitors reaction progress using hexane:ethyl acetate (9:1) as eluent .
  • NMR: ¹H NMR (δ 0.5–1.0 ppm for Si–Et groups) confirms structural integrity .

Advanced: How can contradictions in reported reactivity data be resolved?

Answer:
Contradictions often arise from unaccounted variables. Methodological solutions include:

  • Systematic Controls:
    • Vary substituents (alkyl, aryl) to isolate electronic/steric effects .
    • Standardize reaction conditions (solvent, catalyst batch).
  • Advanced Characterization:
    • Use in-situ FTIR to monitor Si–H bond cleavage kinetics.
    • Computational modeling (DFT) to predict substituent impacts .

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